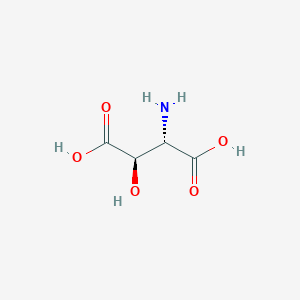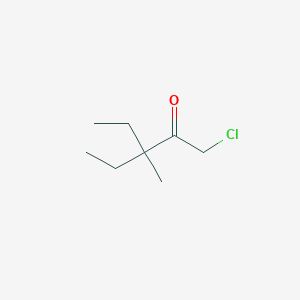
1-Chloro-3-ethyl-3-methyl-pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-ethyl-3-methyl-pentan-2-one is a chemical compound with the molecular formula C9H17ClO. It is also known as chloroethyl methyl ketone or CEMK. This compound is widely used in scientific research, particularly in the field of organic chemistry. In
Mécanisme D'action
The mechanism of action of 1-Chloro-3-ethyl-3-methyl-pentan-2-one is not well understood. However, it is believed to act as an alkylating agent, meaning that it can add an alkyl group to a molecule. This property makes it useful in organic synthesis, where it is often used to introduce alkyl groups into molecules.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-Chloro-3-ethyl-3-methyl-pentan-2-one. However, it is known to be a toxic compound and should be handled with care. It can cause skin irritation, respiratory problems, and other health issues if not used properly.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Chloro-3-ethyl-3-methyl-pentan-2-one in lab experiments is its versatility. It can be used in a wide range of organic synthesis reactions, making it a valuable reagent in the laboratory. However, its toxicity and potential health hazards make it important to handle with care.
Orientations Futures
There are several future directions for the use of 1-Chloro-3-ethyl-3-methyl-pentan-2-one in scientific research. One potential area of research is the development of new synthetic methods using 1-Chloro-3-ethyl-3-methyl-pentan-2-one as a reagent. Another area of research is the study of its mechanism of action and the development of new applications for the compound. Additionally, research on the safety and handling of 1-Chloro-3-ethyl-3-methyl-pentan-2-one could lead to improved safety protocols and guidelines for its use in the laboratory.
Méthodes De Synthèse
1-Chloro-3-ethyl-3-methyl-pentan-2-one can be synthesized by reacting 3-methyl-2-pentanone with hydrochloric acid and ethanol. The reaction is carried out under reflux conditions, and the product is obtained by distillation. This method is widely used in laboratories for the synthesis of 1-Chloro-3-ethyl-3-methyl-pentan-2-one.
Applications De Recherche Scientifique
1-Chloro-3-ethyl-3-methyl-pentan-2-one is used in scientific research for various purposes. It is commonly used as a reagent in organic synthesis, particularly in the preparation of ketones and alcohols. It is also used as a solvent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 1-Chloro-3-ethyl-3-methyl-pentan-2-one is used as a starting material for the synthesis of other organic compounds.
Propriétés
Numéro CAS |
109666-61-7 |
|---|---|
Nom du produit |
1-Chloro-3-ethyl-3-methyl-pentan-2-one |
Formule moléculaire |
C8H15ClO |
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
1-chloro-3-ethyl-3-methylpentan-2-one |
InChI |
InChI=1S/C8H15ClO/c1-4-8(3,5-2)7(10)6-9/h4-6H2,1-3H3 |
Clé InChI |
UYEJCWBHNPINFW-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)C(=O)CCl |
SMILES canonique |
CCC(C)(CC)C(=O)CCl |
Synonymes |
2-Pentanone, 1-chloro-3-ethyl-3-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



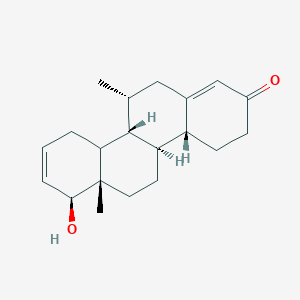
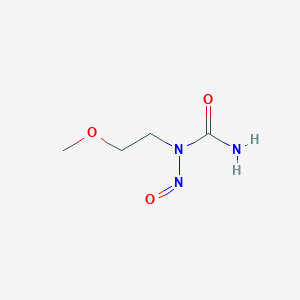
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)
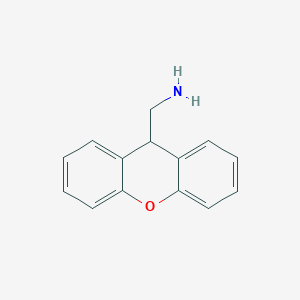
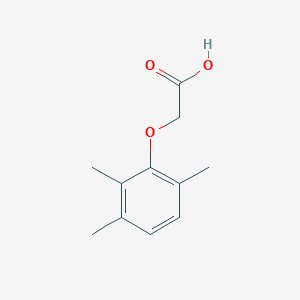
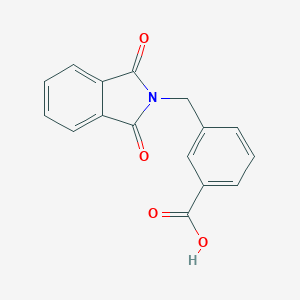
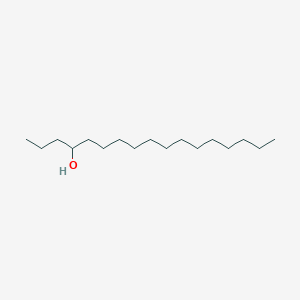
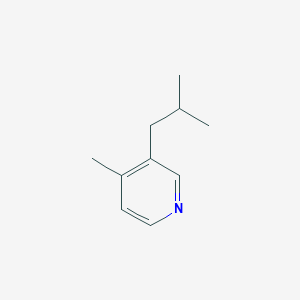
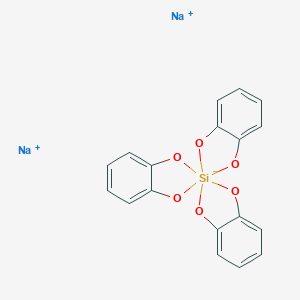
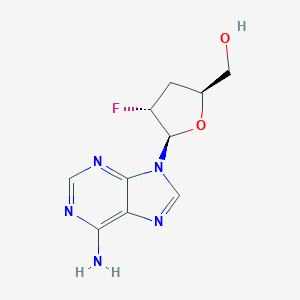
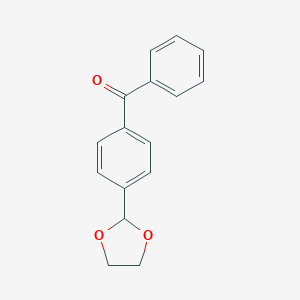
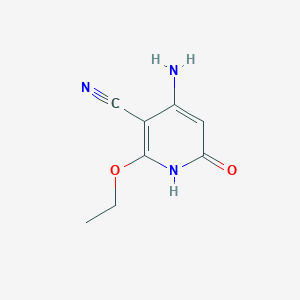
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
